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Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpentane

Cat. No.: B14629140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dibromo-2-methylpentane, a halogenated alkane of interest in synthetic organic chemistry
and drug discovery. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental spectra in public databases, predicted Nuclear
Magnetic Resonance (NMR) data for 2,3-Dibromo-2-methylpentane is presented below.
These predictions are generated using advanced computational algorithms that provide reliable
estimations of chemical shifts, which are crucial for structural elucidation.

Predicted *H NMR Data

The predicted *H NMR spectrum of 2,3-Dibromo-2-methylpentane in CDCIs is summarized in
the table below. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

CHs (C1) 1.05 Triplet 3H

CHz (C4) 2.10 Quartet 2H

CH (C3) 4.50 Triplet 1H

CHs (C2-CHs) 1.95 Singlet 3H

CHs (C2-CHs) 1.90 Singlet 3H

Predicted *C NMR Data

The predicted 3C NMR spectrum of 2,3-Dibromo-2-methylpentane in CDCls is detailed in the
following table. Chemical shifts () are reported in ppm relative to TMS.

Carbon Predicted Chemical Shift (ppm)
Ci1 12.5
Cc2 75.0
C3 68.0
C4 35.0
C5 25.0
C2-CHs 30.0

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of 2,3-Dibromo-2-methylpentane provides valuable information
about its functional groups and bonding. The key absorption bands are summarized in the table
below.
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Wavenumber (cm~?) Intensity Assignment
2970-2850 Strong C-H stretch (alkane)
1465-1450 Medium C-H bend (CH2)
1380-1370 Medium C-H bend (CHs)
680-515 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry of 2,3-Dibromo-2-methylpentane reveals its molecular weight and
fragmentation pattern, which is characteristic of its structure, particularly the presence of two
bromine atoms.

mlz Relative Intensity (%) Assighment

[M]* (Molecular ion with Br

242/244/246 Low isotopes)
163/165 High [M - Br]*
83 Medium [CeH11]*
55 High [CaH7]*
41 High [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Asample of 2,3-Dibromo-2-methylpentane (approximately 5-10 mg) is dissolved in
deuterated chloroform (CDClIs, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an
internal standard.
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e The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

e Spectrometer: A 400 MHz NMR spectrometer.

e 1H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 16 ppm

o BC NMR:

o

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[¢]

Relaxation Delay: 2.0 s

[e]

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

e Adrop of neat 2,3-Dibromo-2-methylpentane is placed between two polished sodium
chloride (NaCl) or potassium bromide (KBr) plates.

e The plates are pressed together to form a thin liquid film.
Instrumentation and Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
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e Mode: Transmission.

e Spectral Range: 4000-400 cm~1,
» Resolution: 4 cm™2.

» Number of Scans: 32.

e Abackground spectrum of the clean salt plates is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Instrumentation and Parameters (GC-MS):

e Gas Chromatograph (GC):

o

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film
thickness).

o

Injector Temperature: 250 °C.

[¢]

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min
to 250 °C, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Scan Range: m/z 40-300.

Visualizations
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The following diagrams illustrate the logical workflow of spectroscopic analysis, key molecular
fragmentations, and structural information derived from the spectroscopic data.
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Spectroscopic Analysis

NMR Spectroscopy

Data Interpretation

(*H and 3C)

Sample Preparation

Vibrational Modes

2,3-Dibromo-2-methylpentane IR Spectroscopy

Mass Spectrometry

Verified Structure
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[CeH12Br2]*
m/z = 242/244/246

NMR Data IR Data

1H NMR: 13C NMR: IR:
- 5 unique proton environments - 6 unigue carbon environments - C-H stretches (alkane)

- Alkyl protons - Carbons bonded to Br are downfield - C-Br stretch

Confirms proton connectivity Confirms functional groups

Click to download full resolution via product page
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dibromo-2-
methylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14629140#spectroscopic-data-for-2-3-dibromo-2-
methylpentane-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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